7-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine is a heterocyclic compound that features a unique structure combining an imidazo[1,2-a]pyrimidine core with a furan-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with a furan-2-ylmethyl halide in the presence of a base, followed by chlorination to introduce the chlorine atom at the 7-position . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper salts to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imidazo[1,2-a]pyrimidine core can be reduced to form dihydro derivatives.
Substitution: The chlorine atom at the 7-position can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydroimidazo[1,2-a]pyrimidine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 7-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-furan-2-ylmethyl-acetamide: Shares the furan-2-ylmethyl group but has a different core structure.
Imidazo[1,2-a]pyridine derivatives: Similar core structure but different substituents at various positions.
Uniqueness
7-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine is unique due to its specific combination of a furan-2-ylmethyl group and an imidazo[1,2-a]pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
88437-24-5 |
---|---|
Molecular Formula |
C11H9ClN4O |
Molecular Weight |
248.67 g/mol |
IUPAC Name |
7-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine |
InChI |
InChI=1S/C11H9ClN4O/c12-9-6-10(14-7-8-2-1-5-17-8)16-4-3-13-11(16)15-9/h1-6,14H,7H2 |
InChI Key |
IGMBQLOTTZNSPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC2=CC(=NC3=NC=CN23)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.